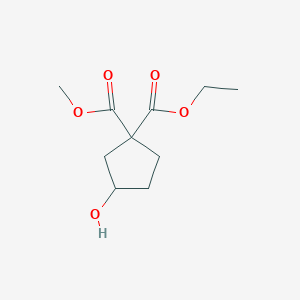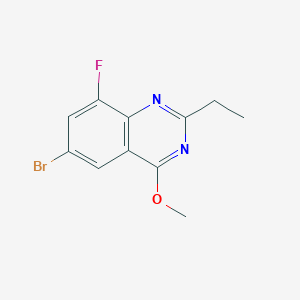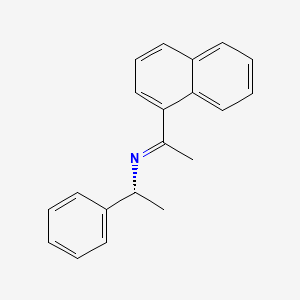
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction between 1-naphthaldehyde and 1-phenylethylamine under acidic or basic conditions can yield the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology
In biological research, this compound has been studied for its potential as an antioxidant and anticancer agent. Its ability to scavenge free radicals and inhibit cancer cell proliferation has been demonstrated in various in vitro studies .
Medicine
The compound’s anticancer properties have led to investigations into its potential use in chemotherapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties allow it to impart vibrant colors to various materials.
Mécanisme D'action
The mechanism by which (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine exerts its effects involves its interaction with cellular components. As an antioxidant, it scavenges reactive oxygen species, thereby protecting cells from oxidative damage. In its anticancer role, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine: A structural isomer with similar properties but different spatial arrangement.
N-(1-(Naphthalen-1-yl)ethylidene)aniline: Another Schiff base with a similar naphthalene moiety but different amine component.
Uniqueness
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is unique due to its specific stereochemistry and the presence of both naphthalene and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H19N |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-N-[(1R)-1-phenylethyl]ethanimine |
InChI |
InChI=1S/C20H19N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-15H,1-2H3/t15-/m1/s1 |
Clé InChI |
LWYGKPGNUHCTCL-OAHLLOKOSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)
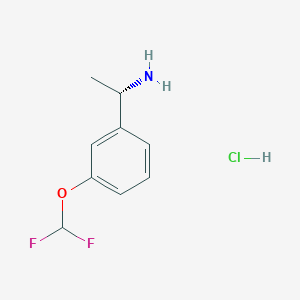
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)

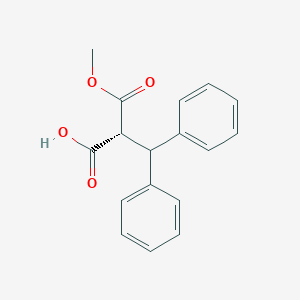
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
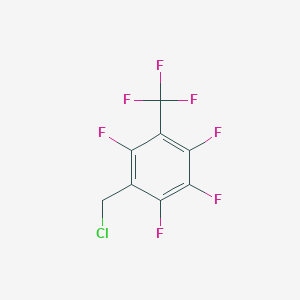
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)


